![molecular formula C9H7ClO3 B14252589 (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride CAS No. 401947-96-4](/img/structure/B14252589.png)
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride is a chemical compound that belongs to the class of dioxins. Dioxins are a group of chemically related compounds that are persistent environmental pollutants. This compound is characterized by its unique structure, which includes a dioxine ring fused with a benzene ring and a carbonyl chloride functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reagents are commonly used to convert alcohols into alkyl halides under mild conditions . The reaction conditions usually involve refluxing the precursor with the reagent in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
科学的研究の応用
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of biological pathways and the exertion of its effects.
類似化合物との比較
Similar Compounds
Polychlorinated Dibenzo-p-dioxins (PCDDs): These compounds have similar dioxin structures but differ in the number and position of chlorine atoms.
Polychlorinated Dibenzofurans (PCDFs): Similar to PCDDs but with a different ring structure.
Polychlorinated Biphenyls (PCBs): Structurally related compounds with dioxin-like properties.
Uniqueness
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride is unique due to its specific structure and the presence of the carbonyl chloride functional group
特性
CAS番号 |
401947-96-4 |
|---|---|
分子式 |
C9H7ClO3 |
分子量 |
198.60 g/mol |
IUPAC名 |
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2/t8-/m0/s1 |
InChIキー |
UPCGTFBXZKCPOT-QMMMGPOBSA-N |
異性体SMILES |
C1[C@H](OC2=CC=CC=C2O1)C(=O)Cl |
正規SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


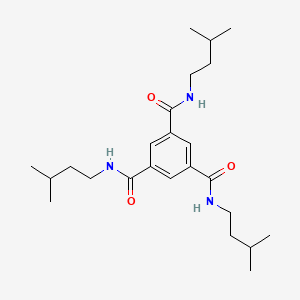
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
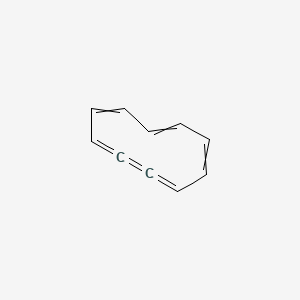
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
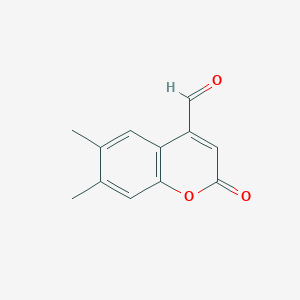
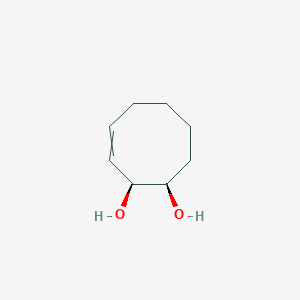
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
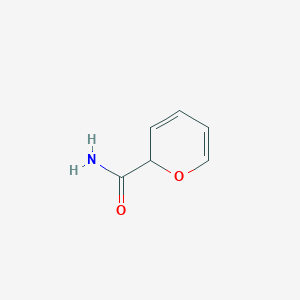
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
